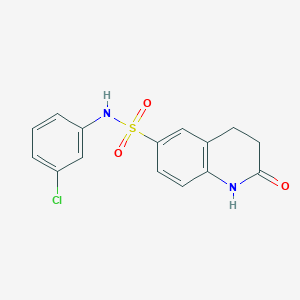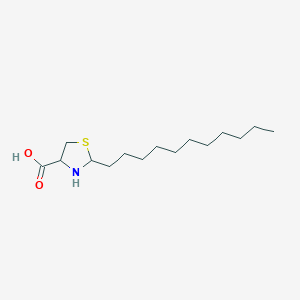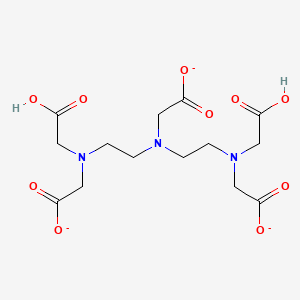
Pentetate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentetate(3-) is a pentacarboxylic acid anion. It is a conjugate base of a pentetate(2-). It is a conjugate acid of a pentetate(4-).
Aplicaciones Científicas De Investigación
Radiopharmaceutical Applications :
- [(99m)Tc]pentetate ([(99m)Tc]DTPA) is a commonly used agent in radiopharmaceutical renography. An alternative method for assessing its radiochemical purity (RCP) was validated, indicating its importance in quality control and stability indication for medical imaging purposes (Borré et al., 2013).
Diagnostic Imaging :
- Pentetic acid has shown efficacy in diagnostic imaging, particularly when complexed with radioisotopes like Tc 99m or In 111. It's used in imaging procedures for identifying and assessing various health conditions (Definitions, 2020).
Use in Cardiac Imaging :
- Imciromab pentetate, a murine monoclonal antibody derivative, is used in cardiac imaging. It localizes to areas of cardiac myocyte necrosis, aiding in the assessment of cardiac conditions and the management of patient treatment (Faulds & Fitton, 1994).
Endodontic Therapy :
- Pentetic acid, as a chelating agent, has shown effectiveness in endodontic therapy. It enhances the bond strength of endodontic sealers to dentin, suggesting its potential role in dental treatments (Patil et al., 2021).
Safety in Cosmetics :
- Pentetic Acid and its sodium salts are used as chelating agents in cosmetics. Their safety assessment indicates that they are non-irritating and not sensitizing, highlighting their utility in cosmetic products (Benes & Burnett, 2008).
Catalytic Applications :
- Pentetic acid derivatives have been investigated for their potential in promoting increased removal of insoluble colloidal forms of plutonium, indicating their application in chemical processes and therapy (Guilmette et al., 1979).
Propiedades
Nombre del producto |
Pentetate(3-) |
|---|---|
Fórmula molecular |
C14H20N3O10-3 |
Peso molecular |
390.32 g/mol |
Nombre IUPAC |
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-3 |
Clave InChI |
QPCDCPDFJACHGM-UHFFFAOYSA-K |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



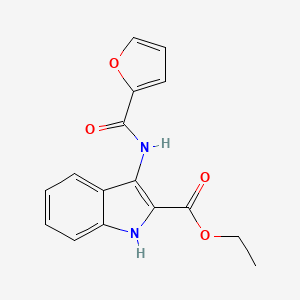
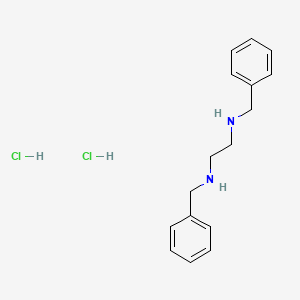
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)
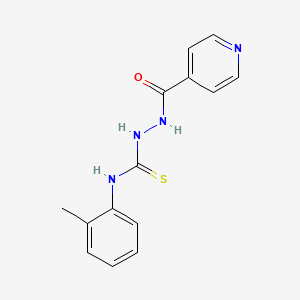
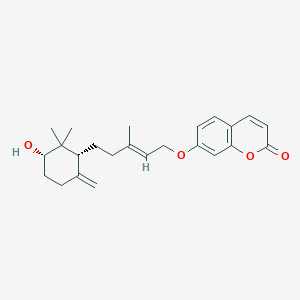
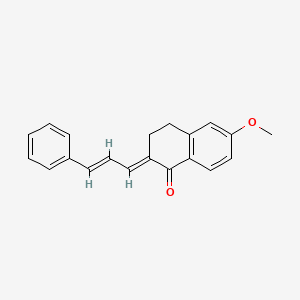
![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)
![2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide](/img/structure/B1225940.png)
![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)
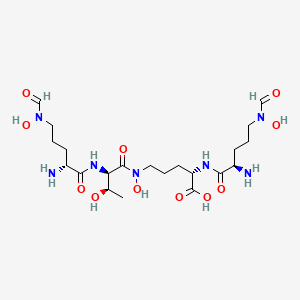
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B1225948.png)
![7-[5-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1225949.png)
